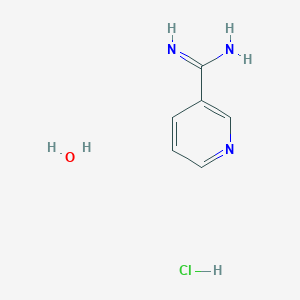

pyridine-3-carboximidamide HCl

Description

Contextual Significance within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in organic chemistry and are particularly prevalent in pharmaceuticals, agrochemicals, and materials science. cymitquimica.comchemenu.com The pyridine (B92270) ring, a six-membered aromatic heterocycle structurally related to benzene (B151609) but with one methine group replaced by a nitrogen atom, is one of the most common of these structures. chemenu.com Its unique electronic properties and ability to act as a ligand and a base make it a privileged building block in drug discovery. chemenu.com

Pyridine-3-carboximidamide HCl incorporates two key nitrogen-containing functional groups: the pyridine ring and the carboximidamide group (also known as an amidine). The amidine functional group, RC(=NR)NR₂, is the imine derivative of an amide. wikipedia.org The strategic placement of the carboximidamide group on the pyridine ring at the 3-position creates a molecule with specific electronic and steric properties that can be exploited in further chemical transformations. This combination makes it a valuable intermediate for the synthesis of a wide range of more complex heterocyclic systems. For instance, pyridine-based structures are integral to the synthesis of various pharmaceuticals and dyes. cymitquimica.com

Historical Perspectives on Imidamide Chemistry Relevant to Pyridine-3-carboximidamide HCl

The study of compounds containing an imide functional group, defined by two acyl groups attached to a nitrogen atom, dates back to the 19th century. numberanalytics.com Initially used as synthetic intermediates, their importance has grown substantially over time. numberanalytics.com Amidines, or carboximidamides, are a related class of compounds that are formally derived from carboxylic acids where the carbonyl oxygen is replaced by =NR and the hydroxyl group by -NR₂. wikipedia.org

A foundational method for the synthesis of primary amidines is the Pinner reaction. wikipedia.org This process involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, which is subsequently treated with ammonia (B1221849) to yield the amidine. wikipedia.org Alternative methods include the direct amination of nitriles using Lewis acids like aluminium trichloride. wikipedia.org

A defining characteristic of amidines is their basicity; they are significantly more basic than amides. wikipedia.org Protonation occurs on the sp²-hybridized nitrogen atom, resulting in the formation of a resonance-stabilized amidinium cation where the positive charge is delocalized across both nitrogen atoms. wikipedia.org This high basicity is a key feature of their chemical reactivity and is central to their utility in organic synthesis.

Current Research Landscape and Strategic Importance of Pyridine-3-carboximidamide HCl

Pyridine-3-carboximidamide HCl and its structural analogs are of significant strategic importance in modern chemical research, primarily as versatile building blocks for creating more complex molecules. Their utility spans medicinal chemistry, catalysis, and materials science.

In medicinal chemistry, the pyridine-carboximidamide scaffold is a key component in the development of new therapeutic agents. Research has shown that derivatives of this compound exhibit a range of biological activities. For example, various analogs have been synthesized and investigated for their potential as inhibitors of specific enzymes or as agents targeting diseases. unlp.edu.ar A notable application is the use of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide as a selective, competitive inhibitor of C1s, a serine protease in the classical complement pathway, making it a target for diseases driven by this pathway. researchgate.netnih.gov Furthermore, pyridine-3-carboxamide (B1143946) analogs have been designed and synthesized as effective agents against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. nih.gov

The compound also serves as a crucial intermediate in the synthesis of established pharmaceuticals. Derivatives such as 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride are key intermediates in the production of Riociguat, a stimulator of soluble guanylate cyclase used for treating pulmonary hypertension. chemicalbook.cominnospk.compharmaffiliates.com

Beyond pharmaceuticals, pyridine-carboximidamide derivatives are employed as ligands in transition metal catalysis. For instance, pyridine-2,6-bis(carboximidamide) (B11754766) dihydrochloride (B599025) has been used as a ligand to facilitate nickel-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. sigmaaldrich.com This demonstrates the compound's utility in developing novel synthetic methodologies. The strategic design of these molecules continues to offer effective approaches for targeting a variety of applications. nih.gov

Table 2: Examples of Research Applications for Pyridine-3-carboximidamide Derivatives

| Derivative/Analog | Research Area | Specific Application/Finding |

|---|---|---|

| 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide | Medicinal Chemistry | Identified as a selective, competitive inhibitor of the C1s protease, a key component of the classical complement pathway. researchgate.netnih.gov |

| Pyridine-3-carboxamide Analogs | Agrochemical Science | Developed to treat bacterial wilt in tomatoes by targeting Ralstonia solanacearum. nih.gov |

| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide HCl | Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of Riociguat, a drug for pulmonary hypertension. chemicalbook.compharmaffiliates.com |

| Pyridine-2,6-bis(carboximidamide) dihydrochloride | Catalysis | Used as a ligand in nickel-catalyzed cross-electrophile coupling reactions of alkyl halides with heteroaryl halides. sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

CAS No. |

871825-82-0 |

|---|---|

Molecular Formula |

C6H10ClN3O |

Molecular Weight |

175.61 g/mol |

IUPAC Name |

pyridine-3-carboximidamide;hydrate;hydrochloride |

InChI |

InChI=1S/C6H7N3.ClH.H2O/c7-6(8)5-2-1-3-9-4-5;;/h1-4H,(H3,7,8);1H;1H2 |

InChI Key |

AZMSXJKFYNDTCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N.O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyridine 3 Carboximidamide Hcl

Diverse Synthetic Routes for Pyridine-3-carboximidamide HCl and its Precursors

The construction of the pyridine-3-carboximidamide HCl scaffold can be achieved through several synthetic strategies, each offering distinct advantages. These methods range from classical nitrile-based approaches to more modern multicomponent reactions.

Nitrile-Based Synthesis Routes for Pyridine-3-carboximidamide HCl

The most prevalent and direct methods for synthesizing pyridine-3-carboximidamide HCl utilize 3-cyanopyridine (B1664610) as a readily available starting material. These routes primarily involve the conversion of the nitrile group into an amidine.

One of the most established methods is the Pinner reaction . researchgate.netwikipedia.orgjk-sci.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, often referred to as a Pinner salt. wikipedia.orgjk-sci.com This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. researchgate.netwikipedia.org Specifically for pyridine-3-carboximidamide HCl, 3-cyanopyridine is reacted with an alcohol, such as methanol, in the presence of hydrogen chloride gas to form the corresponding alkyl imidate hydrochloride. Subsequent reaction with ammonia affords the desired product. researchgate.net The Pinner reaction is typically performed under anhydrous conditions to prevent hydrolysis of the intermediate imidate to an ester. jk-sci.com Low temperatures are also crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide or an alkyl chloride. jk-sci.com

A common laboratory-scale synthesis involves dissolving 3-cyanopyridine in methanol, followed by the addition of sodium methoxide. nih.govechemi.com The mixture is stirred, and then ammonium (B1175870) chloride is added, leading to the formation of pyridine-3-carboximidamide HCl in high yield after an extended reaction time at room temperature or with heating. nih.govechemi.com This method avoids the use of gaseous HCl, making it more amenable to standard laboratory setups.

Another nitrile-based approach involves the formation of a thioamide as an intermediate. researchgate.net This is achieved by introducing hydrogen sulfide (B99878) into a solution of 3-cyanopyridine. The resulting thioamide can then be alkylated to a thioimidate, which is subsequently treated with ammonia to furnish the amidine. researchgate.net

Below is a table summarizing various nitrile-based synthetic approaches to pyridine-3-carboximidamide HCl.

| Starting Material | Key Reagents | Intermediate(s) | Product | Ref. |

| 3-Cyanopyridine | 1. Alcohol, HCl (gas)2. Ammonia | Alkyl imidate hydrochloride (Pinner salt) | Pyridine-3-carboximidamide HCl | researchgate.netwikipedia.org |

| 3-Cyanopyridine | 1. Sodium methoxide, Methanol2. Ammonium chloride | Imidate | Pyridine-3-carboximidamide HCl | nih.govechemi.com |

| 3-Cyanopyridine | 1. H₂S2. Alkylating agent3. Ammonia | Thioamide, Thioimidate | Pyridine-3-carboximidamide HCl | researchgate.net |

Amidine Formation Strategies for Pyridine-3-carboximidamide HCl

Beyond the direct conversion of nitriles, other strategies for forming the amidine functionality can be employed. These methods often involve the reaction of amines with various electrophilic precursors.

One such method involves the use of orthoesters . The reaction of 2,3-diaminopyridine (B105623) with triethyl orthoformate, followed by treatment with hydrochloric acid, can yield imidazo[4,5-b]pyridine, demonstrating the formation of a cyclic amidine structure. mdpi.com While not a direct synthesis of pyridine-3-carboximidamide HCl, this illustrates the principle of using orthoesters to construct amidine-containing heterocyclic systems.

Another approach is the direct addition of amines to nitriles, which can be facilitated by various catalysts. For instance, copper(I) chloride has been used to catalyze the nucleophilic addition of amines to nitriles, providing a route to N-substituted amidines. mdpi.com This method is effective for a range of benzonitriles and has been applied to heteroaromatic nitriles like 3-pyridinecarbonitrile. mdpi.com The reaction typically proceeds at elevated temperatures in the presence of a base and a suitable ligand. mdpi.com

The synthesis of amidines from amides is also a viable strategy. Amides can be activated with reagents like trifluoromethanesulfonic anhydride (B1165640) to form a reactive intermediate that can then be treated with an amine to produce the corresponding amidine. semanticscholar.orgorganic-chemistry.org This method has been used to synthesize a variety of disubstituted and trisubstituted amidines. semanticscholar.org

The following table outlines different strategies for amidine formation that could be adapted for the synthesis of pyridine-3-carboximidamide derivatives.

| Precursor | Key Reagents | Product Type | Ref. |

| Nitrile, Amine | Copper(I) chloride, Base, Ligand | N-substituted amidine | mdpi.com |

| Amide, Amine | Trifluoromethanesulfonic anhydride, Pyridine (B92270) | Disubstituted/Trisubstituted amidine | semanticscholar.orgorganic-chemistry.org |

| 2,3-Diaminopyridine | Triethyl orthoformate, HCl | Cyclic amidine (Imidazo[4,5-b]pyridine) | mdpi.com |

Multicomponent Reaction Approaches Leading to Pyridine-3-carboximidamide HCl Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netbohrium.com These reactions are highly atom-economical and can generate diverse molecular scaffolds efficiently. bohrium.com

While a direct MCR leading to pyridine-3-carboximidamide HCl is not prominently described, various MCRs are known to produce highly substituted pyridine derivatives, some of which could potentially be precursors or analogues. researchgate.netbohrium.com For example, a one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate (B1210297) under microwave irradiation can yield 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.org The cyano group in these products could then be converted to an amidine.

Another example involves the reaction of aromatic aldehydes, cyanoacetanilide derivatives, and cyclohexane-1,3-dione to synthesize tetrahydrobenzopyridines. ajol.info The versatility of MCRs suggests that with appropriate selection of starting materials, it may be possible to design a convergent synthesis of pyridine-3-carboximidamide scaffolds. researchgate.net These reactions can be catalyzed by various species, including metal catalysts and even simple salts like sodium chloride in aqueous media. researchgate.net

Stereoselective Synthesis Methodologies for Pyridine-3-carboximidamide HCl Derivatives

The synthesis of chiral derivatives of pyridine-3-carboximidamide is crucial for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. While information specifically on the stereoselective synthesis of pyridine-3-carboximidamide HCl is limited, general principles of asymmetric synthesis can be applied to its derivatives.

One approach involves the use of chiral starting materials. For instance, chiral amino acids can be incorporated into the synthesis of pyridine dicarboxamides. mdpi.com Pyridine-2,6-dicarbonyl dichloride can be reacted with the methyl esters of chiral amino acids, such as L-alanine, in the presence of a base. mdpi.com The resulting chiral diamide (B1670390) can then undergo further transformations.

Another strategy is the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. Although not directly applied to pyridine-3-carboximidamide HCl in the reviewed literature, such methods are commonplace in modern organic synthesis. For example, chiral ligands can be used in transition metal-catalyzed reactions to create stereogenic centers with high enantiomeric excess.

The synthesis of chiral macrocyclic or linear pyridine carboxamides has been demonstrated, starting from pyridine-2,6-dicarbonyl dichloride and chiral amino acid derivatives. mdpi.com This highlights the feasibility of introducing chirality into pyridine-based structures that could be analogous to pyridine-3-carboximidamide derivatives.

Functional Group Interconversions Involving Pyridine-3-carboximidamide HCl

The amidine moiety of pyridine-3-carboximidamide HCl is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly heterocycles.

Reactions at the Amidine Moiety of Pyridine-3-carboximidamide HCl

The amidine group is characterized by the presence of both nucleophilic and electrophilic centers, allowing it to react with a range of reagents.

A key reaction of amidines is their use in the synthesis of heterocyclic compounds. researchgate.net For example, 3-amidinopyridine can react with bifunctional reagents to form fused heterocyclic systems. Reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) rings. For instance, the reaction of amidines with diethyl oxalate (B1200264) or ethyl oxamate (B1226882) can be used to construct pyrimidine derivatives. researchgate.net

The amidine functionality can also undergo cyclocondensation reactions. For example, N-hydroxy-pyridine-3-carboximidamides can be acylated and then cyclized to form 1,2,4-oxadiazoles. mdpi.com This transformation typically involves the formation of an O-acylamidoxime intermediate, which then undergoes cyclization, often promoted by a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com

Furthermore, the amidine group can be N-functionalized. For example, N,N,N'-tris(trimethylsilyl)carboximidamides are useful reagents that can transfer the amidinate fragment to various substrates, with the advantage of forming the innocuous and volatile byproduct chlorotrimethylsilane. mdpi.com

The following table provides examples of reactions involving the amidine moiety of pyridine-3-carboximidamide or its derivatives.

| Reagent(s) | Product Type | Ref. |

| Diethyl oxalate, Ethyl oxamate | Pyrimidine derivatives | researchgate.net |

| Acyl chlorides, TBAF (from N-hydroxy precursor) | 1,2,4-Oxadiazoles | mdpi.com |

| Bifunctional reagents | Fused heterocyclic systems | researchgate.net |

Transformations at the Pyridine Nitrogen in Pyridine-3-carboximidamide HCl Derivatives

The nitrogen atom within the pyridine ring of pyridine-3-carboximidamide and its derivatives is a key site for chemical transformations due to its inherent nucleophilicity. acs.org This reactivity allows for a range of modifications that can alter the electronic properties and steric profile of the molecule, paving the way for the synthesis of diverse analogues.

One fundamental transformation is the oxidation of the pyridine nitrogen to form an N-oxide. This modification is significant as it can alter the regioselectivity of subsequent reactions on the pyridine ring. For instance, pyridine N-oxides can be substrates in transition metal-catalyzed C-H alkylation reactions, providing a route to functionalize the ring at positions that might otherwise be unreactive. beilstein-journals.org

Furthermore, the nucleophilic character of the pyridine nitrogen can be harnessed to generate various reactive intermediates. acs.org The nitrogen atom can participate in the formation of pyridinium (B92312) ylides and imides, which are valuable dipoles for cycloaddition reactions. acs.org These reactions are powerful tools for constructing more complex, three-dimensional molecular architectures through the dearomatization of the heterocyclic skeleton. acs.org While direct examples involving pyridine-3-carboximidamide HCl are specific to proprietary research, the established reactivity of the pyridine nitrogen suggests that N-alkylation and N-acylation are also feasible transformations for creating a library of quaternary pyridinium salt derivatives.

Derivatization Strategies at the Pyridine Ring of Pyridine-3-carboximidamide HCl

Modifying the carbon framework of the pyridine ring in pyridine-3-carboximidamide is crucial for developing analogues with tailored properties. The pyridine ring possesses distinct electrophilic sites (C2, C4, C6) and nucleophilic sites (C3, C5), allowing for a variety of derivatization strategies. acs.org

Transition metal-catalyzed C-H bond functionalization represents a powerful and modern approach for the direct introduction of substituents onto the pyridine scaffold, avoiding the need for pre-functionalized substrates. beilstein-journals.org This methodology has been used to achieve C-H alkylation, arylation, and heteroarylation on the pyridine core using catalysts based on palladium, rhodium, copper, and rare earth metals. beilstein-journals.org For a 3-substituted pyridine like pyridine-3-carboximidamide, the site of functionalization (C2, C4, C5, or C6) can be directed by the choice of catalyst and the electronic influence of the carboximidamide group. acs.orgbeilstein-journals.org A practical example of such a strategy is the synthesis of 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, which involves the introduction of a bulky substituent at the C6 position. nih.gov

Another key strategy involves nucleophilic dearomatization reactions, which convert the flat, aromatic pyridine ring into a three-dimensional saturated or partially saturated heterocycle. acs.org This can be achieved by activating the pyridine ring with a Lewis acid (e.g., BF₃·OEt₂) followed by the addition of a nucleophile, such as a Grignard reagent, which selectively attacks the C4 position. acs.org

Table 1: Derivatization Strategies for the Pyridine Ring

| Strategy | Typical Reagents/Conditions | Position(s) Functionalized |

|---|---|---|

| C-H Alkylation | Olefins, Tosylhydrazones; Rh, Pd, or Cu catalysts | C2, C4, C6 |

| C-H Arylation | Arylboronic acids, Aryl halides; Pd or Cu catalysts | C2, C4 |

| Nucleophilic Substitution | Organolithium or Grignard reagents | C6 (on activated pyridines) |

Catalytic Approaches in the Synthesis and Modification of Pyridine-3-carboximidamide HCl

Catalysis is central to the efficient and selective synthesis and modification of pyridine-3-carboximidamide HCl and its derivatives. Methodologies range from transition metal catalysis to emerging applications of organocatalysis and biocatalysis.

Transition metals play a multifaceted role in reactions involving the pyridine-3-carboximidamide scaffold. Beyond catalyzing C-H functionalization as previously discussed beilstein-journals.org, this class of compounds has found a distinct and important application as ligands in catalysis.

Specifically, pyridine carboximidamides have been identified as effective ligands for nickel-catalyzed reductive cross-electrophile coupling (CEC) reactions. sigmaaldrich.comacs.orgtcichemicals.com In these reactions, the carboximidamide moiety coordinates with the nickel center, influencing the catalyst's reactivity and selectivity in forming C(sp²)-C(sp³) bonds. sigmaaldrich.comtcichemicals.com This approach is valuable for coupling aryl halides with alkyl halides, which can be challenging using other methods. acs.org The availability of various carboximidamide-containing ligands allows for systematic screening to optimize reaction conditions for specific substrates. tcichemicals.com

Other transition metals like copper and palladium are also instrumental. Copper catalysts, for example, can be used in cascade reactions for the synthesis of quinazolinones from 2-halobenzoic acids and amidines, a reaction class relevant to the amidine functionality in pyridine-3-carboximidamide. beilstein-journals.org Gold catalysis has been shown to facilitate reactions involving diynamides to form complex carboximidamide products, highlighting the diverse reactivity that can be accessed with different metals. researchgate.net

Table 2: Transition Metal-Catalyzed Reactions Involving Pyridine Carboximidamide Scaffolds

| Metal Catalyst | Reaction Type | Role of Pyridine-3-carboximidamide |

|---|---|---|

| Nickel | Reductive Cross-Electrophile Coupling (CEC) | Ligand |

| Palladium | C-H Arylation / Alkylation | Substrate |

| Copper | Dehydrative Biaryl Coupling | Substrate |

| Rhodium | C-H Annulation / Alkylation | Substrate |

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, offers a greener alternative to traditional metal-based catalysis. While specific organocatalytic syntheses of pyridine-3-carboximidamide HCl are not widely published, the principles can be applied to its synthesis. For instance, the construction of the core pyridine ring can be achieved through organocatalyzed condensation reactions, such as the reaction of 1,3-dicarbonyl compounds with vinyl amines. nih.gov

Acidic catalysts like acetic acid or Brønsted acids have been employed in multicomponent reactions to build complex heterocyclic frameworks. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a heterocyclic amidine, an aldehyde, and an isocyanide under acidic catalysis, produces fused heterobicyclic products and demonstrates the utility of organocatalysis in reactions involving amidine groups. beilstein-journals.org Similarly, superbases like tBuOK or DBU can catalyze the N-functionalization and cyclization of enaminones to form substituted pyrroles, showcasing the potential for base-catalyzed routes in heterocycle synthesis. nih.gov

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For the pyridine-3-carboximidamide scaffold, biocatalysis could be applied in several ways. The synthesis or modification of the carboximidamide group could potentially be achieved using enzymes such as nitrilases or amidases.

The broader field of heterocycle synthesis has seen successful applications of biocatalysis. For example, the lipase (B570770) Candida antarctica lipase B (CALB) has been used to catalyze multicomponent reactions for the formation of imidazo[1,2-a]pyridines, which are structurally related to pyridine-3-carboximidamide. beilstein-journals.org Furthermore, metabolic enzymes are known to perform biotransformations on drug molecules. researchgate.net Nitrogen-containing heterocycles are often subject to enzymatic modification, suggesting that the pyridine-3-carboximidamide scaffold could be a substrate for enzymes like glucuronosyltransferases, which would constitute a biocatalytic derivatization. researchgate.net

Green Chemistry Principles in Pyridine-3-carboximidamide HCl Synthesis

The application of green chemistry principles aims to make chemical synthesis more sustainable by reducing waste, minimizing energy consumption, and using less hazardous materials. Several of these principles are highly relevant to the synthesis of pyridine-3-carboximidamide HCl.

The use of catalysis is a cornerstone of green chemistry, and as detailed in section 2.3, both transition metal catalysts and organocatalysts can improve the efficiency of synthesis. amazonaws.comnih.gov The development of heterogeneous, recyclable catalysts, such as chitosan-supported nanocatalysts, is a key area of research to make these processes even greener. nih.gov

Energy efficiency can be enhanced by using alternative energy sources. Microwave-assisted synthesis and ultrasonic methods have been shown to reduce reaction times significantly and often lead to higher yields compared to conventional heating. amazonaws.comacs.orgaablocks.com

Another key principle is the use of safer solvents or solvent-free conditions. Many modern synthetic procedures are being developed to work in greener solvents like water or ethanol (B145695), or under solvent-free conditions, which drastically reduces chemical waste. nih.govrsc.org Multicomponent reactions (MCRs) also align with green chemistry by improving atom economy, as they combine several starting materials into the final product in a single step, minimizing byproducts. beilstein-journals.orgnih.gov

Table 3: Application of Green Chemistry Principles in Heterocycle Synthesis

| Principle | Synthetic Approach | Advantages |

|---|---|---|

| Catalysis | Use of heterogeneous or biocatalysts | Recyclability, mild conditions, high selectivity. beilstein-journals.orgnih.gov |

| Energy Efficiency | Microwave or ultrasound irradiation | Reduced reaction times, higher yields. amazonaws.comacs.org |

| Safer Solvents | Solvent-free conditions or use of water/ethanol | Reduced volatile organic compounds (VOCs), less waste. nih.govrsc.org |

| Atom Economy | Multicomponent Reactions (MCRs) | Fewer synthetic steps, reduced byproduct formation. nih.gov |

Advanced Spectroscopic and Structural Characterization of Pyridine 3 Carboximidamide Hcl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyridine-3-carboximidamide HCl

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For pyridine-3-carboximidamide HCl, ¹H and ¹³C NMR spectroscopy confirm the fundamental structure, but more advanced techniques are necessary for a complete assignment and to probe subtle structural and dynamic features. aai.orgoup.com

Recent studies have utilized NMR to investigate derivatives of pyridine-3-carboximidamide, providing insights that can be extrapolated to the parent HCl salt. For instance, the synthesis and spectral analysis of N-decyloxypyridine-3-carboximidamide revealed characteristic chemical shifts for the pyridine (B92270) ring protons and carbons, which are influenced by the electronic effects of the carboximidamide group and the O-alkyl substituent. isaac-scientific.com In one study, the ¹H NMR spectrum of N-decyloxypyridine-3-carboximidamide in a mixture of CDCl₃ and DMSO showed signals for the pyridine protons at 8.85 ppm (Py-2, singlet), 8.55 ppm (Py-6, doublet), 7.94 ppm (Py-5, triplet), and 7.23 ppm (Py-4, doublet). isaac-scientific.com The ¹³C NMR spectrum displayed signals for the pyridine carbons at 150.1 ppm (Py-2), 149.2 ppm (Py-6), 146.8 (Py-4), 132.6 (Py-3), and 132.0 (Py-5). isaac-scientific.com

Furthermore, research on a fluorinated analog, 5-fluoropyridine-3-carboximidamide (B1650781) hydrochloride, has demonstrated the utility of ¹⁹F NMR. acs.orgnih.gov In these studies, distinct signals were observed for the compound when it was free in solution versus when it was bound to a catalyst, highlighting the sensitivity of NMR to intermolecular interactions. acs.orgnih.gov

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei. This is instrumental in assigning the carbon signals based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridine ring and the carboximidamide group.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of protons. These experiments can help to establish the preferred conformation of the carboximidamide group relative to the pyridine ring and to study intermolecular interactions.

While specific 2D NMR data for pyridine-3-carboximidamide HCl is not extensively published, the application of these techniques to similar structures, such as substituted pyrazolopyridines, has been shown to be essential for the unambiguous assignment of ¹H and ¹³C spectra. nih.gov

Vibrational Spectroscopy of Pyridine-3-carboximidamide HCl (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and the intermolecular forces, making them invaluable for the characterization of pyridine-3-carboximidamide HCl.

A detailed analysis of the vibrational spectrum of pyridine-3-carboximidamide HCl would reveal characteristic bands for the pyridine ring and the carboximidamide group.

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic stretching and bending vibrations. The C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region.

Carboximidamide Group Vibrations: The C=N stretching vibration of the imidamide group is a key diagnostic band, expected to appear around 1650 cm⁻¹. The N-H stretching vibrations of the -NH₂ group will give rise to strong bands, typically in the 3400-3200 cm⁻¹ region. The N-H bending vibrations (scissoring) are expected around 1600 cm⁻¹.

Studies on related molecules, such as N'-hydroxy-pyrimidine-2-carboximidamide, have utilized a combination of experimental FT-IR and Raman spectroscopy with theoretical calculations (DFT) to assign the observed vibrational modes. researchgate.net For example, in N'-hydroxy-pyrimidine-2-carboximidamide, the O-H stretching modes are observed in the 3700-3550 cm⁻¹ region, while NH₂ stretching vibrations are found between 3500-3000 cm⁻¹. researchgate.net Similar detailed analyses for pyridine-3-carboximidamide HCl would provide a comprehensive understanding of its vibrational properties.

The presence of the hydrochloride salt and the hydrogen-bonding capabilities of the carboximidamide group lead to significant intermolecular interactions in the solid state. These interactions are reflected in the vibrational spectra.

Hydrogen Bonding: The N-H stretching vibrations are particularly sensitive to hydrogen bonding. In the solid state, the formation of N-H···Cl and N-H···N hydrogen bonds will cause a broadening and a shift to lower frequencies of the N-H stretching bands compared to the gas phase or a non-polar solvent.

Crystal Packing Effects: The packing of the molecules in the crystal lattice can lead to splitting of vibrational bands (Davydov splitting) and the appearance of lattice modes at low frequencies (typically below 200 cm⁻¹).

Theoretical studies on the hydrogen-bonded systems between nicotinamide (B372718) (pyridine-3-carboxamide) and DMSO have shown that complexation leads to significant red shifts of the N-H stretching vibrations and a dramatic increase in their IR intensity, indicating strong hydrogen-bonded interactions. nih.gov Similar effects would be expected for pyridine-3-carboximidamide HCl due to the strong hydrogen bonds formed with the chloride ion. Surface-enhanced Raman spectroscopy (SERS) is another powerful technique that could be used to study the interaction of pyridine-3-carboximidamide with metal surfaces, providing insights into the adsorption mechanism and the orientation of the molecule. royalsocietypublishing.org

Advanced Mass Spectrometry for Structural Elucidation of Pyridine-3-carboximidamide HCl

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Advanced MS techniques can offer even deeper structural insights.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of pyridine-3-carboximidamide. For the free base, the calculated monoisotopic mass is 121.063997 g/mol . HRMS can confirm this with high accuracy. For instance, in the analysis of N-decyloxypyridine-3-carboximidamide, HRMS (EI) was used to confirm the molecular formula C₁₇H₂₈N₂O. isaac-scientific.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This can be used to confirm the structure of the molecule by identifying the fragments produced. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative analysis of N-alkyloxypyridinecarboximidamides, demonstrating the utility of this technique for analyzing this class of compounds. nih.gov The fragmentation pattern would likely involve cleavage of the C-C bond between the pyridine ring and the carboximidamide group, as well as fragmentation within the pyridine ring itself.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like pyridine-3-carboximidamide HCl. ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺. This technique has been used in the study of related compounds, such as 5-fluoropyridine-3-carboximidamide hydrochloride. rsc.org

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathways of Pyridine-3-carboximidamide HCl

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise mass determination and structural elucidation of compounds like pyridine-3-carboximidamide HCl. While specific fragmentation data for this exact compound is not extensively detailed in the provided search results, general principles and data from related structures allow for the prediction of its fragmentation pathways. The structural characterization of related compounds is often achieved using techniques including 1D and 2D NMR spectroscopy, FT-IR, and HRMS. mdpi.comresearchgate.net

Upon ionization in a mass spectrometer, typically through electrospray ionization (ESI), pyridine-3-carboximidamide HCl would be expected to show a prominent protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion provides the elemental composition, confirming the molecular formula C₆H₈N₃⁺. nih.gov

Subsequent fragmentation (MS/MS) of the [M+H]⁺ ion would likely proceed through several key pathways, driven by the stability of the pyridine ring and the functional groups present:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for compounds containing an amidine group is the neutral loss of ammonia. This would result in a fragment ion corresponding to [M+H - NH₃]⁺.

Loss of the Imidamide Group: Cleavage of the C-C bond between the pyridine ring and the carboximidamide group could occur, leading to the formation of a pyridinium (B92312) ion and the loss of the carboximidamide moiety as a neutral species.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher collision energies. Pathways could involve the loss of HCN or other small neutral molecules.

Fragmentation of Substituted Analogs: In more complex derivatives, such as those with additional substituents on the pyridine ring, fragmentation would also involve the characteristic losses associated with those substituents. For example, a methoxymethyl-substituted analog shows fragmentation related to this group.

The precise fragmentation pattern and the relative abundances of the fragment ions are dependent on the instrument parameters, particularly the collision energy. A detailed analysis of the MS/MS spectrum would provide valuable information for the unequivocal identification and structural confirmation of pyridine-3-carboximidamide HCl and its derivatives.

Ion Mobility Mass Spectrometry (IM-MS) of Pyridine-3-carboximidamide HCl

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. This separation, which occurs in an ion mobility cell filled with a buffer gas, provides an additional dimension of characterization beyond that of traditional mass spectrometry. For pyridine-3-carboximidamide HCl, IM-MS can provide valuable insights into its gas-phase conformation and help to differentiate it from isomers.

While specific IM-MS studies on pyridine-3-carboximidamide HCl are not detailed in the provided search results, the principles of the technique can be applied. The collision cross-section (CCS) is a key parameter measured in IM-MS, representing the effective area of the ion as it tumbles and collides with the buffer gas. The CCS value is influenced by the three-dimensional structure of the ion.

IM-MS would be particularly useful in distinguishing between different positional isomers of pyridinecarboximidamide, such as the 2- and 4-isomers, which would have the same mass but potentially different gas-phase conformations and therefore different CCS values.

X-ray Crystallography and Solid-State Structural Analysis of Pyridine-3-carboximidamide HCl

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and behavior of a compound.

Crystal Structure Determination and Polymorphism of Pyridine-3-carboximidamide HCl

The crystal structure of pyridine-3-carboxamidinium chloride (C₆H₈N₃⁺·Cl⁻) has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group Pna2₁ with two formula units in the asymmetric unit. nih.gov The cations are non-planar, with the carboximidamide groups twisted relative to the pyridine rings by angles of 36.7 (3)° and 37.8 (3)°. nih.gov

Crystallographic Data for Pyridine-3-carboxamidinium chloride:

| Parameter | Value |

| Formula | C₆H₈N₃⁺·Cl⁻ |

| Molecular Weight | 157.60 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.9485 (7) |

| b (Å) | 33.1581 (14) |

| c (Å) | 4.1488 (5) |

| V (ų) | 1506.1 (2) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Data from Liu et al., 2011. nih.gov |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for pyridine-3-carboximidamide HCl. Different polymorphs can exhibit different physical properties. While the provided search results primarily describe one crystal form of pyridine-3-carboxamidinium chloride, the existence of other polymorphs cannot be ruled out and would require further investigation under various crystallization conditions. The study of related pyridine carboximidamide hydrochlorides indicates they typically crystallize in monoclinic or orthorhombic systems.

Analysis of Hydrogen Bonding Networks and Crystal Packing in Pyridine-3-carboximidamide HCl

The crystal structure of pyridine-3-carboxamidinium chloride is stabilized by an extensive network of hydrogen bonds. nih.govresearchgate.net The cations are linked into chains through N—H⋯N hydrogen bonds. nih.gov These chains are then connected into a three-dimensional network by N—H⋯Cl hydrogen bonds. nih.govresearchgate.netresearchgate.net

Specifically, the N—H⋯N hydrogen bonds involve the pyridine nitrogen atom and one of the NH₂ groups of the carboximidamide moiety. researchgate.net The chloride ions act as bridges, with one chloride ion connecting two pyridine carboximidamidate cations and another bridging three cations through N—H⋯Cl interactions. nih.gov This intricate hydrogen bonding network is a key feature of the crystal packing. nih.govresearchgate.net In some related structures, water molecules can also be incorporated into the hydrogen-bonding network, linking cations, chloride ions, and other water molecules. researchgate.net

Co-crystallization Strategies for Pyridine-3-carboximidamide HCl

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice. This strategy can be employed to modify the physicochemical properties of a compound. For pyridine-3-carboximidamide HCl, co-crystallization could be explored to potentially alter its properties.

Solution-based co-crystallization methods are generally advantageous due to better control over crystal properties and scalability. mdpi.com The selection of a suitable co-former is critical and is often guided by principles of hydrogen bond complementarity. Dicarboxylic acids are common co-formers for pyridine-containing compounds, leading to the formation of robust hydrogen-bonded synthons. nih.gov

Strategies for co-crystallization of pyridine-3-carboximidamide HCl could involve:

Slurry Co-crystallization: This involves suspending the compound and a co-former in a solvent in which they are sparingly soluble. mdpi.com

Antisolvent Co-crystallization: This technique involves dissolving the compound and co-former in a good solvent and then adding an antisolvent to induce co-precipitation. mdpi.com

Reaction Crystallization: This method involves a chemical reaction that leads to the in-situ formation of the co-crystal.

The success of a co-crystallization strategy would depend on factors such as the choice of solvent, the stoichiometry of the components, and the temperature. The resulting co-crystals would require characterization by techniques such as X-ray diffraction and spectroscopy to confirm their formation and elucidate their structure.

Chiroptical Spectroscopy of Chiral Pyridine-3-carboximidamide HCl Derivatives

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) that provide information about the three-dimensional structure of chiral molecules. While pyridine-3-carboximidamide HCl itself is not chiral, the introduction of a chiral center into the molecule would give rise to chiroptical properties.

For instance, the synthesis of derivatives with a chiral substituent on the pyridine ring or the carboximidamide group would result in enantiomers that interact differently with plane-polarized light. The study of planar chiral [2.2]paracyclophane-based amides highlights the use of chiral scaffolds in creating molecules with specific stereochemistry. researchgate.net

The chiroptical properties of such chiral derivatives of pyridine-3-carboximidamide HCl would be sensitive to their conformation in solution. CD spectroscopy could be used to study conformational changes induced by factors such as solvent polarity or temperature. The sign and magnitude of the Cotton effects in the CD spectrum would provide information about the absolute configuration of the chiral centers.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of chiral molecules. By comparing the calculated and experimental spectra, the absolute configuration of a newly synthesized chiral derivative of pyridine-3-carboximidamide HCl could be assigned.

Computational and Theoretical Investigations of Pyridine 3 Carboximidamide Hcl

Quantum Chemical Calculations for Pyridine-3-carboximidamide HCl

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These in silico methods provide insights into the electronic characteristics and geometric parameters of pyridine-3-carboximidamide HCl at the atomic level.

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. researchgate.net

Density Functional Theory (DFT) calculations are commonly employed to determine the distribution of electron density and atomic charges. In similar structures, such as nicotinamide (B372718), the carboxamide group typically holds a net negative charge. researchgate.net For pyridine-3-carboximidamide HCl, the pyridine (B92270) ring and the carboximidamide group engage in significant electronic communication. The electron-donating or withdrawing nature of substituents can further modulate the electronic landscape, which in turn affects the molecule's interaction with biological targets. acs.org

Table 1: Predicted Frontier Molecular Orbital Energies for Pyridine-3-carboximidamide Scaffold Note: These are representative values based on DFT calculations for analogous structures. Actual values for the HCl salt may vary.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.45 | Indicates electron-donating capability. dergipark.org.tr |

| LUMO Energy | +2.17 | Indicates electron-accepting capability. dergipark.org.tr |

| HOMO-LUMO Gap | 10.62 | Correlates with chemical reactivity and kinetic stability. dergipark.org.tr |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energy levels. For pyridine-3-carboximidamide, rotation around the single bond connecting the pyridine ring and the carboximidamide group gives rise to different conformers. Computational methods, such as systematic conformational searches, can generate these structures and calculate their relative stabilities. units.it

Studies on the related molecule nicotinamide (pyridine-3-carboxamide) have shown through energy analysis that the E-conformer (where the carbonyl is trans to the C-C bond) is more stable than the Z-conformer. researchgate.net A similar preference is expected for pyridine-3-carboximidamide. The presence of the hydrochloride salt introduces strong ionic interactions and hydrogen bonding possibilities, which can significantly influence the conformational preference and the planarity of the molecule. Structural analogs often crystallize in monoclinic or orthorhombic systems, where hydrogen bonding between the carboximidamide group and the chloride ion is a dominant stabilizing feature.

Quantum chemical calculations can predict spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For pyridine-3-carboximidamide HCl, protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0–9.0 ppm), with specific shifts influenced by the electron-withdrawing nature of the protonated carboximidamide group. isaac-scientific.com Protons of the amine groups in the carboximidamide moiety are expected to be broad and exchangeable. units.it

Infrared (IR) Spectroscopy: DFT and ab initio calculations can accurately predict vibrational frequencies. researchgate.net The IR spectrum of pyridine-3-carboximidamide HCl is expected to show characteristic stretching vibrations for C=N bonds around 1640–1690 cm⁻¹ and N-H stretching vibrations from the amidinium group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra. acs.org The lowest energy absorption band in pyridine derivatives typically arises from π–π* transitions. acs.org The position and intensity of this band are sensitive to substituents and protonation state.

Table 2: Predicted Spectroscopic Data for Pyridine-3-carboximidamide HCl Note: These are typical ranges based on computational studies of analogous compounds.

| Spectroscopy | Feature | Predicted Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Pyridine Protons (Ar-H) | δ 7.0–9.0 ppm | isaac-scientific.com |

| ¹H NMR | Amidine Protons (NH₂) | δ 7.0–8.5 ppm (broad) | units.it |

| ¹³C NMR | Pyridine Carbons | δ 120–155 ppm | isaac-scientific.com |

| ¹³C NMR | Imidamide Carbon (C=N) | δ ~150 ppm | isaac-scientific.com |

| IR | C=N Stretch | 1640–1690 cm⁻¹ |

| IR | N-H Stretch | 3100–3400 cm⁻¹ | nih.gov |

Molecular Dynamics Simulations and Intermolecular Interactions of Pyridine-3-carboximidamide HCl

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions.

The solvent environment can have a profound impact on the conformation and behavior of a solute. MD simulations often employ explicit water molecules or implicit solvent models, like the Polarizable Continuum Model (PCM), to account for these effects. researchgate.net For a charged species like pyridine-3-carboximidamide HCl, polar solvents such as water or dimethyl sulfoxide (B87167) (DMSO) are particularly influential. nih.govoup.com

Simulations in aqueous solution would show the formation of a stable hydration shell around the molecule. The protonated amidinium group and the chloride ion will strongly interact with polar water molecules through hydrogen bonds. These interactions stabilize the charged state and can influence the rotational barrier around the C-C bond, potentially altering the preferred conformation compared to the gas phase.

The pyridine-3-carboximidamide scaffold is a key feature in many enzyme inhibitors, making it a subject of extensive protein-ligand interaction modeling. oup.comaai.org The primary goal of these computational methods is to predict and analyze the binding mode of the ligand within the active site of a protein.

The typical workflow involves several key steps:

System Preparation: High-resolution crystal structures of the target protein are obtained from the Protein Data Bank (PDB). uliege.be The protein structure is prepared by adding hydrogen atoms, assigning bond orders, and removing crystallographic water molecules that are not involved in binding. uliege.be The three-dimensional structure of the ligand, pyridine-3-carboximidamide HCl, is generated and its energy is minimized.

Molecular Docking: Docking programs are used to predict the preferred binding orientation of the ligand in the protein's active site. uliege.be This process involves sampling a large number of possible conformations and scoring them based on a function that estimates binding affinity. The pyridine-3-carboximidamide group often acts as a key anchor, forming critical interactions. For example, in the C1s protease, this group fits into the S1 substrate-binding pocket and forms hydrogen bonds with residues like Asp626. oup.comacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. researchgate.netrsc.org The system is solvated in a water box with counter-ions to neutralize the charge. nih.govresearchgate.net An all-atom force field, such as CHARMM or AMBER, is used to describe the interatomic forces. nih.govnih.govacs.org

Trajectory Analysis: The simulation, often run for hundreds of nanoseconds, generates a trajectory of atomic coordinates. nih.govresearchgate.net This trajectory is analyzed to evaluate the stability of the complex by calculating the root mean square deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. researchgate.net Stable binding is indicated by low and converging RMSD values. Further analysis reveals key intermolecular interactions, such as hydrogen bonds and π-π stacking, and their persistence over the course of the simulation. nih.govacs.org These simulations provide crucial insights into the structural basis for the ligand's activity and can guide the design of more potent analogs. acs.orgresearchgate.net

Crystal Lattice Simulations of Pyridine-3-carboximidamide HCl

The prediction of the crystalline structure of a molecule from its chemical formula alone is a significant challenge in computational chemistry, often referred to as crystal structure prediction (CSP). google.comresearchgate.net For an active pharmaceutical ingredient like pyridine-3-carboximidamide HCl, identifying the most stable crystal polymorph is crucial as different polymorphs can exhibit varying physical properties, including solubility and stability. Computational methods provide a powerful tool to explore the potential crystal packing arrangements and rank them by their thermodynamic stability. google.comschrodinger.com

The process of CSP for pyridine-3-carboximidamide HCl would involve several key steps. Initially, a global search of possible crystal packing arrangements is performed using algorithms like particle swarm optimization (PSO), simulated annealing, or evolutionary algorithms. aps.orgarxiv.org These methods generate a vast number of potential crystal structures by varying the unit cell parameters and the position and orientation of the molecules within the asymmetric unit, often under the constraints of the 230 possible space groups. aps.org

Following the generation of these structures, the lattice energy of each hypothetical crystal is calculated and minimized. This is a critical step where the stability of each structure is assessed. google.com The energies are typically calculated using a combination of accurate atomistic force fields and quantum mechanical methods, often density functional theory (DFT) with corrections for dispersion forces. google.com The final output is a crystal energy landscape, which plots the relative energy of each identified stable and metastable structure. google.com From this landscape, the most likely observable polymorphs can be identified for experimental validation. schrodinger.com

While specific simulation data for pyridine-3-carboximidamide HCl is not publicly available, the table below illustrates the typical output of a CSP study, showing key predicted parameters for a set of hypothetical low-energy polymorphs.

Table 1: Illustrative Data from a Hypothetical Crystal Lattice Simulation of Pyridine-3-carboximidamide HCl

| Polymorph ID | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Relative Lattice Energy (kJ/mol) |

| I | P2₁/c | 10.4 | 8.9 | 12.2 | 95.1 | 1125.4 | 0.00 (Global Minimum) |

| II | P-1 | 6.8 | 9.1 | 10.5 | 102.3 | 634.8 | +1.5 |

| III | C2/c | 20.1 | 5.4 | 11.8 | 110.7 | 1198.2 | +3.2 |

| IV | P2₁2₁2₁ | 7.5 | 11.2 | 13.9 | 90.0 | 1167.5 | +4.8 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Reaction Mechanism Elucidation via Computational Chemistry for Pyridine-3-carboximidamide HCl Reactions

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species and energy profiles that are often difficult or impossible to observe experimentally. For reactions involving pyridine-3-carboximidamide HCl, these methods can clarify reaction pathways, identify key intermediates, and predict reaction kinetics.

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (Ea) and, consequently, the reaction rate. For a transformation involving pyridine-3-carboximidamide, such as its hydrolysis or reaction with a biological nucleophile, computational methods like DFT can be employed to locate the geometry of the transition state.

Once the TS is located, frequency calculations are performed to confirm its identity (characterized by a single imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections. These calculations provide a Gibbs free energy of activation (ΔG‡), which is essential for predicting the reaction's feasibility and rate. For instance, in the hydrolysis of an amidine, computational analysis would model the approach of a water molecule, the proton transfer steps, and the eventual cleavage of the C-N bond, identifying the activation energy for the rate-determining step.

Table 2: Hypothetical Transition State Analysis Data for a Nucleophilic Addition to Pyridine-3-carboximidamide

| Reaction Step | Method/Basis Set | Electronic Energy (Hartree) | ZPVE (kcal/mol) | ΔG‡ (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Nucleophilic Attack | B3LYP/6-311+G(d,p) | -552.12345 | 65.4 | 22.5 | -350 (C-Nu bond formation) |

| Proton Transfer | ωB97X-D/def2-TZVP | -552.09876 | 68.1 | 12.1 | -1200 (N-H bond stretch) |

This table contains hypothetical data for illustrative purposes.

The synthesis of pyridine-3-carboximidamide typically proceeds from 3-cyanopyridine (B1664610). A common and well-established method is the Pinner reaction, where the nitrile is treated with an alcohol (like ethanol) under anhydrous acidic conditions (using HCl gas) to form an imino ether hydrochloride salt (a Pinner salt). organic-chemistry.org This intermediate is then reacted with ammonia (B1221849) to yield the final amidine hydrochloride. organic-chemistry.org

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, can computationally trace the entire path of this synthesis. Starting from the transition state geometry of a particular step (e.g., the attack of ethanol (B145695) on the protonated nitrile), an IRC calculation follows the path downhill on the potential energy surface to connect the TS with the corresponding reactants and products. This confirms that the located TS is indeed the correct one for the reaction of interest.

By mapping the coordinates of all elementary steps, a complete energy profile for the synthesis can be constructed. This profile reveals the energies of all intermediates and transition states, allowing for the identification of the rate-limiting step and providing a theoretical basis for optimizing reaction conditions such as temperature, solvent, and catalyst. For example, computational studies on the reaction of nitriles have been used to estimate activation energies and correlate them with experimental kinetic data. nih.gov

Table 3: Illustrative Reaction Coordinate Data for the Pinner Synthesis of Pyridine-3-carboximidamide HCl

| Stage | Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | 3-Cyanopyridine-H⁺ + EtOH | 0.0 | C≡N: 1.16 |

| Transition State 1 | [EtOH---C(N-H)-Py]‡ | +18.5 | C---O: 1.85, C-N: 1.25 |

| Intermediate | Pyridine-3-carboximidoate-H⁺ | -5.2 | C-O: 1.32, C=N: 1.28 |

| Transition State 2 | [NH₃---C(OEt)-Py]‡ | +25.1 (Rate-Limiting) | C---N(H₃): 1.90, C-O: 1.65 |

| Products | Pyridine-3-carboximidamide-H⁺ + EtOH | -15.0 | C-N(H₂): 1.34, C=N(H): 1.30 |

This table presents a simplified, hypothetical reaction profile for illustrative purposes.

QSAR and QSPR Methodologies Applied to Pyridine-3-carboximidamide HCl Derivatives (Focus on Chemical Property Predictions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netfrontiersin.org These models are built on the principle that variations in the structural or electronic features of a molecule lead to changes in its properties. iupac.org For derivatives of pyridine-3-carboximidamide, QSAR/QSPR can be invaluable for predicting properties without the need for extensive synthesis and testing. researchgate.net

The process involves calculating a set of numerical values, known as molecular descriptors, for a series of related compounds. These descriptors quantify various aspects of the molecule, including topological (e.g., atom counts, connectivity), electronic (e.g., partial charges, dipole moment), and 3D (e.g., surface area, volume) features. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that links a selection of these descriptors to an observed property (e.g., solubility, partition coefficient, or receptor binding affinity). researchgate.netnih.gov

For example, a QSPR study on pyridine derivatives might aim to predict their octanol-water partition coefficient (logP), a key property in drug development. iupac.org A model could be developed that links logP to descriptors like the total molecular surface area and the sum of atomic polarizabilities. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). bpasjournals.com A robust model can then be used to predict the logP of new, unsynthesized derivatives of pyridine-3-carboximidamide, guiding the design of compounds with more favorable properties. rsc.org

Table 4: Example of a Hypothetical QSPR Model for Predicting a Chemical Property of Pyridine-3-carboximidamide Derivatives

Property Predicted: Aqueous Solubility (logS) Model Equation: logS = 2.5 - 0.05 * TPSA + 0.8 * Hy - 0.01 * MW Statistical Validation:

Number of Compounds (n): 45

Coefficient of Determination (R²): 0.89

Cross-validation Coefficient (Q²): 0.78

Root Mean Square Error (RMSE): 0.25

| Descriptor | Description | Coefficient | Implication for Solubility |

| TPSA | Topological Polar Surface Area | -0.05 | Higher TPSA decreases solubility (in this model) |

| Hy | Hydrophilic factor (a 3D descriptor) | +0.80 | Higher hydrophilicity increases solubility |

| MW | Molecular Weight | -0.01 | Higher molecular weight slightly decreases solubility |

This table represents a hypothetical QSPR model for illustrative purposes only. The descriptors and coefficients are not derived from actual experimental data.

Applications and Emerging Research Frontiers of Pyridine 3 Carboximidamide Hcl

Pyridine-3-carboximidamide HCl as a Synthetic Building Block and Intermediate

The dual functionality of the pyridine (B92270) ring and the amidine group makes Pyridine-3-carboximidamide HCl a highly effective synthetic intermediate. The pyridine moiety is a well-established pharmacophore found in numerous therapeutic agents, while the amidine group is a reactive handle for constructing various nitrogen-containing heterocycles and for linking molecular fragments. nih.govnih.gov This combination allows for its use as a precursor, a structural scaffold, and a ligand in different domains of chemical synthesis.

The carboximidamide (amidine) functional group is a powerful precursor for the synthesis of nitrogen-containing heterocyclic systems, most notably pyrimidines and triazines. researchgate.netgsconlinepress.com This reactivity stems from the nucleophilic character of the nitrogen atoms and their ability to undergo condensation reactions with various electrophilic partners.

Pyrimidine (B1678525) Synthesis: Pyridine-3-carboximidamide HCl can react with 1,3-dicarbonyl compounds or their equivalents to form 2-substituted-4,6-disubstituted pyrimidines. The reaction proceeds via a condensation mechanism, where the amidine provides the N-C-N fragment that forms the core of the pyrimidine ring. This method is a fundamental strategy for accessing pyrimidine derivatives, which are central to many biologically active molecules. researchgate.netgsconlinepress.com

Triazine Synthesis: The compound can also be utilized in the construction of 1,3,5-triazine (B166579) rings. This can be achieved through cyclocondensation reactions with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) or by reacting with nitriles, which provides the remaining carbon and nitrogen atoms for the triazine core. researchgate.netnih.gov The resulting pyridyl-substituted triazines are of interest in medicinal chemistry and materials science.

The following table summarizes the potential of Pyridine-3-carboximidamide HCl as a precursor in major heterocyclic syntheses.

| Target Heterocycle | Co-reactant Type | Resulting Structure | Significance of Product Class |

| Pyrimidine | 1,3-Diketones, β-Ketoesters | 2-(Pyridin-3-yl)-substituted pyrimidines | Core structure in nucleic acids and numerous pharmaceuticals. gsconlinepress.com |

| 1,3,5-Triazine | Nitriles, Orthoesters | 2,4-Disubstituted-6-(pyridin-3-yl)-1,3,5-triazines | Used in medicinal chemistry as kinase inhibitors and in materials as ligands. nih.gov |

| Imidazole | α-Haloketones | 2-(Pyridin-3-yl)-substituted imidazoles | Important pharmacophore in drug discovery. |

| Pyrazolo[3,4-b]pyridine | Used as an intermediate after conversion from a nitrile precursor | Fused heterocyclic systems | Key intermediate in the synthesis of pharmaceuticals like Riociguat. chemicalbook.com |

Beyond being a simple precursor, Pyridine-3-carboximidamide HCl functions as a versatile scaffold for building molecular diversity. A scaffold is a core molecular structure upon which various functional groups can be systematically added to generate a library of related compounds. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of approved drugs and its ability to engage in favorable interactions with biological targets. nih.gov

The utility of Pyridine-3-carboximidamide HCl as a scaffold is demonstrated by its role as an intermediate in the synthesis of complex molecules. For instance, related compounds like 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride are pivotal intermediates in the multi-step synthesis of pharmaceuticals. chemicalbook.combldpharm.com In such syntheses, the core structure is built upon and modified in subsequent steps, showcasing its function as a foundational building block. The amidine group can be a handle for further reactions, or it can be a part of a larger, more complex final structure.

The different reactive sites on the molecule allow for a variety of synthetic modifications:

N-functionalization: The nitrogen atoms of the amidine group can be alkylated or acylated.

Pyridine Ring Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions, to introduce additional functional groups.

Cyclization Reactions: As discussed, the amidine group is a key player in forming new rings fused to or connected to the pyridine scaffold.

The presence of multiple nitrogen atoms makes Pyridine-3-carboximidamide HCl an excellent candidate for use as a ligand in coordination chemistry. wikipedia.org Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The pyridine nitrogen atom is a well-known coordination site for a vast range of transition metals. jscimedcentral.comekb.eg Additionally, the two nitrogen atoms of the amidine group are also potential donor sites.

Pyridine-3-carboximidamide HCl can coordinate to metal centers in several ways:

Monodentate Ligand: It can bind to a metal ion solely through the pyridine nitrogen atom, leaving the amidine group available for other interactions or reactions.

Bidentate Ligand: It can act as a chelating ligand, binding through both the pyridine nitrogen and one of the amidine nitrogen atoms. This forms a stable five-membered ring with the metal center, a common and favorable arrangement in coordination chemistry. nih.gov

The design of metal complexes with specific geometries and electronic properties is crucial for applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net The use of pyridyl-amidine ligands can influence the steric and electronic environment around the metal center, thereby tuning its reactivity and physical properties.

The table below outlines potential coordination behaviors of Pyridine-3-carboximidamide HCl.

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions | Resulting Complex Geometry (Examples) |

| Monodentate | Pyridine N | Ru(II), Os(II), Ag(I) | Octahedral, Linear |

| Bidentate (Chelating) | Pyridine N, Amidine N | Cu(II), Ni(II), Pd(II), Pt(II) | Square Planar, Tetrahedral, Octahedral |

| Bridging Ligand | Pyridine N and Amidine N (to different metals) | Co(II), Zn(II), Cd(II) | Polymeric chains or networks |

Role of Pyridine-3-carboximidamide HCl in Materials Science Research

The structural features of Pyridine-3-carboximidamide HCl, particularly its rigidity, defined geometry, and multiple hydrogen bonding and coordination sites, make it an attractive building block for the synthesis of advanced functional materials.

Pyridine-3-carboximidamide HCl can be envisioned as a monomer for the synthesis of novel polymers through polycondensation reactions. The two nucleophilic nitrogen atoms of the amidine group can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polymers with repeating pyridine units in the main chain.

For example, a reaction with a diacyl chloride like terephthaloyl chloride could yield a polyamide-like polymer. The incorporation of the pyridine moiety into the polymer backbone is known to impart desirable properties, such as high thermal stability, good mechanical strength, and enhanced solubility in organic solvents, as seen in pyridine-containing polyimides. researchgate.net The resulting polymers could have applications in high-performance films, fibers, or as membranes for separation processes.

A hypothetical polycondensation reaction is shown in the table below.

| Monomer 1 | Monomer 2 (Example) | Polymerization Type | Resulting Polymer Class | Potential Properties |

| Pyridine-3-carboximidamide | Terephthaloyl chloride | Polycondensation | Polyamide (Aromatic) | High thermal stability, chemical resistance, specific solubility. |

| Pyridine-3-carboximidamide | 1,6-Hexanediisocyanate | Polyaddition | Polyurea | Strong intermolecular hydrogen bonding, potentially elastomeric properties. |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. Their high surface areas and tunable pore environments make them promising for applications in gas storage, separation, and catalysis.

Pyridine-3-carboximidamide HCl is a promising candidate as an organic linker or building block for these materials:

In MOFs: The molecule can act as a multitopic organic linker, connecting metal ions or metal clusters into a 3D network. rsc.org The pyridine nitrogen and the amidine group can coordinate with the metal centers, creating a rigid and well-defined framework. The use of pyridine-based ligands is a common strategy in the design of functional MOFs. morressier.comrsc.org

In COFs: COFs are built from organic monomers linked by strong covalent bonds. The amidine group of Pyridine-3-carboximidamide HCl could potentially participate in condensation reactions with other monomers, such as dialdehydes, to form crystalline, porous frameworks. Pyridine-rich COFs have been shown to be effective materials for applications such as energy storage and adsorption due to the active sites provided by the nitrogen atoms. researchgate.netrsc.org

The role of Pyridine-3-carboximidamide HCl as a potential building block for porous frameworks is summarized below.

| Framework Type | Role of Pyridine-3-carboximidamide HCl | Connecting Unit | Potential Application |

| MOF | Organic Linker (Ligand) | Coordination bonds with metal ions (e.g., Zn²⁺, Cu²⁺) | Gas storage, catalysis, chemical sensing. rsc.org |

| COF | Monomer | Covalent bonds (e.g., imine, β-ketoenamine) | Adsorption, charge storage, heterogeneous catalysis. rsc.org |

Development of Advanced Functional Materials Utilizing Pyridine-3-carboximidamide HCl Structures

The pyridine-3-carboximidamide HCl structure is a promising candidate for the development of advanced functional materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). The fundamental principle behind its utility lies in its capacity to act as a ligand, a molecule that binds to a central metal atom. The pyridine ring contains a nitrogen atom with a lone pair of electrons, and the carboximidamide group possesses two additional nitrogen atoms, all of which can act as donor sites to coordinate with metal ions.

This multi-dentate character allows the scaffold to link metal centers together, forming extended one-, two-, or three-dimensional networks. The precise geometry and connectivity of these networks can be tailored by selecting appropriate metal ions and reaction conditions, leading to materials with highly specific properties. For instance, MOFs constructed from pyridine-based ligands, such as pyridine-3,5-dicarboxylate, have been shown to form robust frameworks with tunable pore sizes and high surface areas. rsc.orgnih.govnih.gov These characteristics are highly sought after for applications in gas storage, separation, and catalysis.

While direct reports on MOFs synthesized specifically from pyridine-3-carboximidamide HCl are still emerging, the structural analogy to other pyridine-carboxylate and carboxamide ligands strongly suggests its potential. rsc.orgnih.gov Researchers theorize that the directional bonding provided by the pyridine nitrogen, combined with the flexible coordination angles of the imidamide group, could lead to novel network topologies and functionalities. For example, the incorporation of the imidamide group could introduce enhanced hydrogen-bonding capabilities within the framework, potentially increasing the selectivity for certain guest molecules. The development of such materials represents an active frontier in materials science, with the pyridine-3-carboximidamide HCl structure serving as a key component for rational design. rsc.org

Table 1: Potential Contributions of Pyridine-3-carboximidamide HCl in Functional Materials

| Structural Feature | Potential Role in Material | Resulting Property | Potential Application |

|---|---|---|---|

| Pyridine Nitrogen | Acts as a primary coordination site for metal ions. | Directs the formation of specific network geometries. | Gas Storage, Catalysis |

| Carboximidamide Group | Provides additional metal binding sites and hydrogen bonding donors. | Enhances structural stability and selectivity. | Molecular Separation |

Analytical Applications of Pyridine-3-carboximidamide HCl

The inherent chemical properties of the pyridine-3-carboximidamide HCl scaffold make it a valuable platform for the development of tools used in analytical chemistry. Its applications range from its use in creating specialized reagents to its incorporation into sophisticated sensor technologies.

Pyridine-3-carboximidamide HCl can serve as a precursor for the synthesis of specialized analytical reagents. The carboximidamide functional group is reactive and can be chemically modified through reactions such as condensation or hydrolysis to attach other chemical moieties. This synthetic versatility allows for the design of reagents tailored for specific analytical tasks.